

Odorranain-C1: A Technical Guide to its Discovery, Characterization, and Antimicrobial Properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Odorranain-C1

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Odorranain-C1 is a cationic antimicrobial peptide (AMP) belonging to the Odorranain family, first identified in the skin secretions of the Asian frog, *Odorrana grahami*. This technical guide provides a comprehensive overview of the discovery, origin, and biochemical characteristics of **Odorranain-C1**. It includes detailed experimental protocols for its isolation and characterization, a summary of its antimicrobial and hemolytic activities, and a discussion of its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Discovery and Origin

Odorranain-C1 was discovered as part of a "peptidomics" study of the skin secretions of the frog *Odorrana grahami*. This research, published by Li et al. in 2007 in *Molecular & Cellular Proteomics*, led to the identification of a large number of novel antimicrobial peptides, which were grouped into 30 distinct families, including the Odorranains. The skin secretions of amphibians are a well-known rich source of bioactive peptides that form a crucial part of their innate immune system, protecting them from a wide range of pathogens.

Key Characteristics of **Odorranain-C1**:

Property	Value
Amino Acid Sequence	GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSND C (Disulfide bridge: Cys27-Cys33)
Molecular Formula	C140H245N39O45S2
Molecular Weight	3258.85 Da
Origin	Skin secretion of <i>Odorrana grahami</i> (Asian frog)
Family	Odorranain

Experimental Protocols

Isolation and Purification of Native **Odorranain-C1**

The following protocol is based on the methodologies described for the isolation of antimicrobial peptides from *Odorrana grahami* skin secretions.

2.1.1. Collection of Skin Secretions:

- Adult specimens of *Odorrana grahami* are stimulated to release skin secretions. This can be achieved through mild electrical stimulation or exposure to a non-lethal stimulus like anhydrous ether for a short duration.
- The secreted peptides are collected by rinsing the dorsal skin with a suitable buffer, such as 0.1 M NaCl solution containing a chelating agent like 0.01 M EDTA to inhibit metalloproteases.
- The collected solution is then centrifuged to remove any particulate matter, and the supernatant is lyophilized for storage and subsequent purification.

2.1.2. Chromatographic Purification:

- Step 1: Gel Filtration Chromatography:** The lyophilized crude secretion is redissolved in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and subjected to size-exclusion

chromatography on a Sephadex G-50 column. This step separates the peptides based on their molecular weight.

- Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions from the gel filtration containing peptides of the expected molecular weight range are pooled and further purified by RP-HPLC.
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) is employed for elution. For example, a gradient of 0-60% acetonitrile over 60 minutes at a flow rate of 1 ml/min.
 - Detection: Elution of peptides is monitored by UV absorbance at 214 nm.
- Step 3: Further RP-HPLC Purification (Optional): Fractions containing the peptide of interest may require further rounds of purification on a different reversed-phase column (e.g., C8 or C4) with a shallower acetonitrile gradient to achieve homogeneity.

2.1.3. Structural Characterization:

- Mass Spectrometry: The molecular weight of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
- Amino Acid Sequencing: The primary structure (amino acid sequence) of the peptide is determined by automated Edman degradation.

Caption: Experimental workflow for the isolation and characterization of **Odorranain-C1**.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

- **Preparation of Bacterial Inoculum:** A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubated overnight at the optimal temperature (e.g., 37°C for bacteria, 28°C for fungi). The culture is then diluted to achieve a standardized concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Peptide Dilution:** A serial two-fold dilution of **Odorranain-C1** is prepared in a 96-well microtiter plate using the appropriate broth medium.
- **Inoculation:** An equal volume of the standardized microbial inoculum is added to each well of the microtiter plate.
- **Incubation:** The plate is incubated for 18-24 hours at the optimal growth temperature for the microorganism.
- **MIC Determination:** The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.

Hemolytic Activity Assay

This assay is crucial to assess the cytotoxicity of the antimicrobial peptide against mammalian cells, using red blood cells as a model.

Protocol:

- **Preparation of Red Blood Cells (RBCs):** Freshly drawn human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspension. The washed RBCs are then diluted in PBS to a final concentration of 2% (v/v).
- **Peptide Incubation:** Serial dilutions of **Odorranain-C1** are prepared in PBS. In a 96-well plate, a fixed volume of the peptide solution is mixed with an equal volume of the 2% RBC suspension.
- **Controls:**
 - **Negative Control:** RBCs incubated with PBS only (0% hemolysis).

- Positive Control: RBCs incubated with a lytic agent, such as 0.1% Triton X-100 (100% hemolysis).
- Incubation: The plate is incubated for 1 hour at 37°C.
- Measurement: The plate is centrifuged to pellet the intact RBCs. The supernatant is transferred to a new plate, and the release of hemoglobin is measured by reading the absorbance at 540 nm using a microplate reader.
- Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = $[(\text{Abs}_{\text{sample}} - \text{Abs}_{\text{negative control}}) / (\text{Abs}_{\text{positive control}} - \text{Abs}_{\text{negative control}})] \times 100$

Biological Activity

Antimicrobial Activity

Odorranain-C1 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of **Odorranain-C1**

Microorganism	Strain	MIC (µg/mL)	MIC (µM)
Staphylococcus aureus	ATCC 29213	4.11	1.26
Bacillus subtilis	ATCC 6633	16.42	5.04
Escherichia coli	ATCC 25922	8.21	2.52
Candida albicans	ATCC 20405	2.05	0.63

Data obtained from publicly available databases and may be from synthetic or recombinant peptide.

Hemolytic Activity

The hemolytic activity of an antimicrobial peptide is a critical indicator of its potential toxicity to mammalian cells. A higher HC50 value (the concentration required to cause 50% hemolysis) is desirable, indicating lower toxicity. While specific HC50 data for **Odorranain-C1** is not readily available in the reviewed literature, many antimicrobial peptides isolated from frog skin are known to have low hemolytic activity at their MIC concentrations. Further studies are required to quantify the precise HC50 of **Odorranain-C1**.

Mechanism of Action

Like many other cationic antimicrobial peptides, the primary mechanism of action of **Odorranain-C1** is believed to be the disruption of the microbial cell membrane.

The proposed mechanism involves the following steps:

- **Electrostatic Attraction:** The positively charged **Odorranain-C1** is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
- **Membrane Insertion and Pore Formation:** Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization. This can occur through various models, such as the "toroidal pore" or "carpet" model.
- **Cell Lysis:** The formation of pores or the disruption of the membrane integrity leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Caption: Proposed mechanism of action for **Odorranain-C1**.

Conclusion and Future Perspectives

Odorranain-C1 is a potent antimicrobial peptide with a broad spectrum of activity. Its discovery highlights the vast and largely untapped reservoir of novel therapeutic agents in amphibian skin secretions. The detailed methodologies and data presented in this guide provide a foundation for further research into the therapeutic potential of **Odorranain-C1** and other members of the Odorranain family. Future studies should focus on a comprehensive evaluation of its in vivo efficacy, toxicity profile, and mechanism of action to fully assess its potential as a next-

generation antimicrobial drug. The development of synthetic analogs with improved activity and reduced toxicity could also be a promising avenue for future research.

- To cite this document: BenchChem. [Odorranain-C1: A Technical Guide to its Discovery, Characterization, and Antimicrobial Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1578467#odorranain-c1-discovery-and-origin>]

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com